4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide
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Description
4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C36H34N4O7S and its molecular weight is 666.75. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research has explored various synthetic methodologies for compounds within the quinazolinone family, which might be relevant to the synthesis of the specified compound. For instance, the reactions of anthranilamide with isocyanates have been studied, leading to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds through a facile synthesis process (J. Chern et al., 1988). These synthetic routes provide a foundation for understanding how similar compounds could be synthesized, which may include the use of anthranilamide and various isocyanates under controlled conditions to achieve the desired chemical structures.
Antitumor and Antihypertensive Activities
Quinazolinone derivatives have shown promising biological activities, including antitumor and antihypertensive effects. A study by Ibrahim A. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Some derivatives demonstrated significant broad-spectrum antitumor activity, suggesting potential therapeutic applications for related compounds (Ibrahim A. Al-Suwaidan et al., 2016). Another study highlighted the synthesis of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which exhibited significant in vivo antihypertensive activity, further emphasizing the therapeutic potential of quinazolinone derivatives in cardiovascular diseases (V. Alagarsamy & U. S. Pathak, 2007).
Antimicrobial and Antiviral Properties
Quinazolinone derivatives have also been explored for their antimicrobial and antiviral properties. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives were synthesized and evaluated for antiviral activities against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus, demonstrating the potential of quinazolinone derivatives in addressing infectious diseases (P. Selvam et al., 2007).
Properties
IUPAC Name |
4-[[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N4O7S/c1-44-29-13-10-23(16-30(29)45-2)14-15-37-34(42)26-11-8-25(9-12-26)20-40-35(43)27-17-31-32(47-22-46-31)18-28(27)39-36(40)48-21-33(41)38-19-24-6-4-3-5-7-24/h3-13,16-18H,14-15,19-22H2,1-2H3,(H,37,42)(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMJMQJBQPNBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CC=C6)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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